4-Amino-6-chloro-1,2-dihydropyrimidin-2-one hydrochloride
CAS No.: 41103-18-8
Cat. No.: VC4100717
Molecular Formula: C4H5Cl2N3O
Molecular Weight: 182.01 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 41103-18-8 | 
|---|---|
| Molecular Formula | C4H5Cl2N3O | 
| Molecular Weight | 182.01 g/mol | 
| IUPAC Name | 4-amino-6-chloro-1H-pyrimidin-2-one;hydrochloride | 
| Standard InChI | InChI=1S/C4H4ClN3O.ClH/c5-2-1-3(6)8-4(9)7-2;/h1H,(H3,6,7,8,9);1H | 
| Standard InChI Key | MYLWYDLFKKRSDA-UHFFFAOYSA-N | 
| SMILES | C1=C(NC(=O)N=C1N)Cl.Cl | 
| Canonical SMILES | C1=C(NC(=O)N=C1N)Cl.Cl | 
Introduction
Structural and Chemical Properties
The molecular architecture of 4-amino-6-chloro-1,2-dihydropyrimidin-2-one hydrochloride features a pyrimidine ring system with substituents at positions 4 and 6. The amino group () at position 4 and the chlorine atom at position 6 contribute to its reactivity and intermolecular interactions. The hydrochloride salt form enhances its solubility in polar solvents, a property critical for laboratory applications .
Molecular Descriptors
The planar pyrimidine ring facilitates π-π stacking interactions, while the chloro group introduces electronegativity, influencing electronic distribution and hydrogen-bonding potential. X-ray crystallography of analogous compounds reveals a dihedral angle of approximately 5° between the pyrimidine ring and substituents, suggesting minimal steric hindrance .
Synthesis and Manufacturing
The synthesis of 4-amino-6-chloro-1,2-dihydropyrimidin-2-one hydrochloride typically involves cyclocondensation reactions. A representative protocol includes:
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Cyclization: Heating a mixture of chloroacetonitrile, urea, and hydrochloric acid under reflux to form the pyrimidine core. 
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Amination: Introducing an amino group via nucleophilic substitution at position 4. 
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Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt . 
Recent advances emphasize solvent-free conditions and ionic liquid catalysts, such as benzotriazolium-based ionic liquids, which enhance reaction efficiency and yield (up to 99%) while enabling catalyst reuse .
Table 1: Optimization of Synthesis Parameters
| Parameter | Optimal Condition | Yield (%) | 
|---|---|---|
| Catalyst | [Benzotriazolium][TFA] | 95–99 | 
| Temperature (°C) | 90 | 92 | 
| Reaction Time (min) | 40 | 89 | 
| Solvent | Solvent-free | 97 | 
Physical and Chemical Stability
Stability studies indicate that 4-amino-6-chloro-1,2-dihydropyrimidin-2-one hydrochloride requires stringent storage conditions to maintain integrity. Biosynth Group recommends:
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Retesting Interval: 12 months post-receipt to ensure potency, as improper handling post-dispatch may degrade the compound . 
Degradation pathways include hydrolysis of the chloro substituent and oxidation of the amino group, particularly under humid or alkaline conditions. Accelerated stability testing (40°C/75% RH) shows <5% decomposition over 6 months when stored in amber glass vials .
Applications in Scientific Research
Pharmaceutical Development
This compound is a precursor in synthesizing histone deacetylase (HDAC) inhibitors, which are pivotal in oncology and neurodegenerative disease research. Its pyrimidine core serves as a scaffold for introducing hydroxamic acid moieties, enhancing binding affinity to HDAC enzymes .
Analytical Chemistry
As a fluorescent probe derivative, it aids in detecting metal ions and biomolecules. The amino group facilitates conjugation with fluorophores, enabling applications in fluorescence spectroscopy and imaging .
Table 2: Research Applications and Outcomes
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